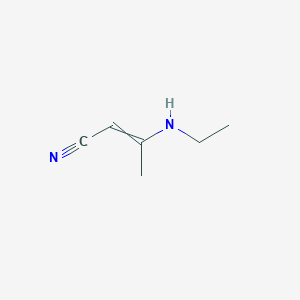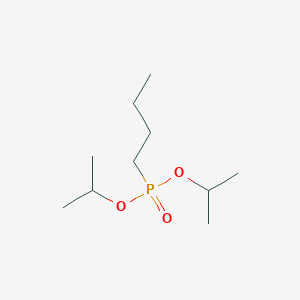
Dipropan-2-yl butylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl butylphosphonate is a chemical compound with the molecular formula C12H27O3P. It is a member of the organophosphonate family, which are compounds containing a phosphonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl butylphosphonate typically involves the reaction of butylphosphonic dichloride with isopropanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Butylphosphonic dichloride+2Isopropanol→Dipropan-2-yl butylphosphonate+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl butylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl butylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used as an additive in lubricants and as a flame retardant.
Wirkmechanismus
The mechanism of action of Dipropan-2-yl butylphosphonate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl butylphosphonate
- Diethyl butylphosphonate
- Dimethyl butylphosphonate
Comparison
Dipropan-2-yl butylphosphonate is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
52468-61-8 |
|---|---|
Molekularformel |
C10H23O3P |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
1-di(propan-2-yloxy)phosphorylbutane |
InChI |
InChI=1S/C10H23O3P/c1-6-7-8-14(11,12-9(2)3)13-10(4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
VATNALWEAHYDEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


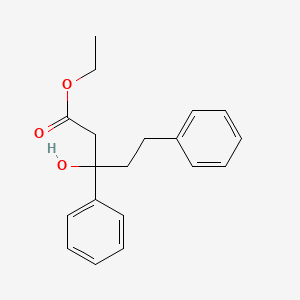
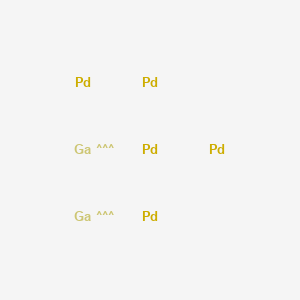

![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
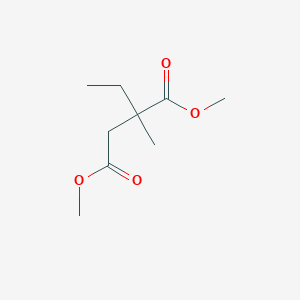
![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
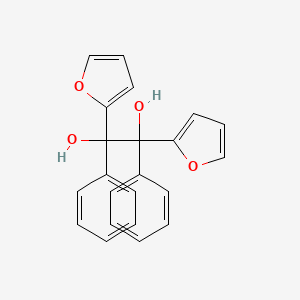


![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
